Dilithium germanate

Description

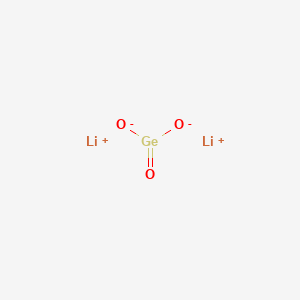

Structure

2D Structure

Properties

IUPAC Name |

dilithium;dioxido(oxo)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeO3.2Li/c2-1(3)4;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMFQUQEGVFPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][Ge](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeLi2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924386 | |

| Record name | Dilithium oxogermanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12315-28-5 | |

| Record name | Dilithium germanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012315285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithium oxogermanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium germanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dilithium germanate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Dilithium Germanate (Li₂GeO₃)

Introduction

This compound (Li₂GeO₃), a member of the pyroxene family, has garnered significant interest within the scientific community, particularly for its applications as a promising anode material in high-performance lithium-ion batteries and as a pyroelectric material.[1][2] Its crystal structure is fundamental to understanding its electrochemical properties, ionic conductivity, and overall performance in various applications. This guide provides a comprehensive analysis of the crystal structure of Li₂GeO₃, detailing its crystallographic parameters, the experimental and computational methods used for its characterization, and the key structural features that dictate its material properties.

Crystal Structure and Crystallographic Data

This compound crystallizes in an orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to each other. The crystal structure is composed of tetrahedral units of GeO₄ and LiO₄ that are interconnected by sharing their corners.[1] This arrangement forms a three-dimensional framework that facilitates its properties, including ionic mobility.

Unit Cell and Space Group

The crystal structure of Li₂GeO₃ belongs to the polar orthorhombic space group Cmc2₁ .[1][3][4] The conventional unit cell contains 24 atoms, comprising 8 lithium (Li) atoms, 4 germanium (Ge) atoms, and 12 oxygen (O) atoms.[1][3]

Quantitative Crystallographic Data

The lattice parameters and bond lengths of Li₂GeO₃ have been determined through both experimental measurements and theoretical calculations. The data presented below allows for a comparative analysis of the results obtained from different methodologies.

| Parameter | Experimental Value [1] | Calculated Value (VASP) [3] | Calculated Value (Classical Potentials) [1] |

| Space Group | Cmc2₁ | Cmc2₁ | Cmc2₁ |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| a (Å) | 9.634 | 9.612 | 9.837 |

| b (Å) | 5.481 | 5.462 | 5.463 |

| c (Å) | 4.843 | 4.874 | 4.766 |

| α, β, γ (°) | 90 | 90 | 90 |

| Unit Cell Volume (ų) | 255.68 | 256.24 | 256.23 |

Table 1: Summary of Crystallographic Data for this compound (Li₂GeO₃).

| Bond | Bond Length Range (Å) [3][5] | Coordination Environment |

| Ge-O | 1.725 – 1.836 | Tetrahedral (GeO₄) |

| Li-O | 1.930 – 2.126 | Tetrahedral (LiO₄) |

Table 2: Selected Interatomic Distances in this compound (Li₂GeO₃).

Experimental and Computational Protocols

The determination of the crystal structure of Li₂GeO₃ involves a combination of single-crystal growth, diffraction techniques, and computational modeling.

Single Crystal Growth: Czochralski Technique

The growth of large, high-quality single crystals of Li₂GeO₃ suitable for detailed structural analysis is often achieved using the Czochralski method.[2]

Methodology:

-

Melt Preparation: High-purity starting materials, lithium carbonate (Li₂CO₃) and germanium dioxide (GeO₂), are stoichiometrically mixed and melted in a crucible (typically platinum) at a temperature above the melting point of Li₂GeO₃ (1050 °C).[6]

-

Seeding: A seed crystal with the desired crystallographic orientation is dipped into the surface of the melt.

-

Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated. The temperature of the melt is carefully controlled to promote crystallization at the solid-liquid interface.

-

Growth and Cooling: The crystal is grown to the desired dimensions, after which it is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

Powder X-ray Diffraction (XRD) for Structure Determination

For polycrystalline or powder samples, powder XRD is a standard technique for phase identification and crystal structure refinement.

Methodology:

-

Sample Preparation: The synthesized Li₂GeO₃ material is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Data Collection: The powder sample is mounted in a diffractometer, and a monochromatic X-ray beam is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Indexing and Space Group Determination: The positions of the diffraction peaks are used to determine the unit cell parameters through indexing software (e.g., N-TREOR). The space group is subsequently estimated by analyzing the systematic absences of reflections.[7]

-

Structure Solution and Refinement: The crystal structure is solved ab initio from the powder diffraction data using software packages like EXPO2014 or FOX.[7] A Rietveld refinement is then performed to refine the structural model (atomic positions, lattice parameters, etc.) by minimizing the difference between the observed and calculated diffraction patterns.

Computational Analysis: First-Principles Calculations

First-principles calculations based on Density Functional Theory (DFT) are employed to optimize the crystal structure and predict its electronic and geometric properties.[3]

Methodology (as implemented in VASP):

-

Model Building: A computational model of the Li₂GeO₃ unit cell is constructed based on known experimental data.

-

Functional and Basis Set: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is used for the exchange-correlation functional. The interaction between valence electrons and ion cores is described by the projector augmented wave (PAW) method.[3]

-

Energy Cutoff and k-point Mesh: A plane-wave basis set with a high cutoff energy (e.g., 600 eV) is used. The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh (e.g., 9x9x9 for geometric relaxation).[3]

-

Geometric Optimization: The atomic positions and lattice parameters are fully relaxed until the forces acting on each atom are below a convergence threshold (e.g., 0.01 eV/Å).[3] This process yields the optimized, lowest-energy crystal structure.

Visualizations of Workflows and Structural Relationships

Diagrams created using the DOT language provide clear visual representations of the processes and structural motifs involved in the analysis of this compound.

Caption: Experimental workflow for the synthesis and structural characterization of Li₂GeO₃.

Caption: Coordination relationship in Li₂GeO₃ showing tetrahedral GeO₄ and LiO₄ units.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Crystal growth and properties of pyroelectric Li2GeO3 for Materials Research Bulletin - IBM Research [research.ibm.com]

- 3. Frontiers | Geometric and Electronic Properties of Li2GeO3 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bismuth germanate - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic Landscape: A Technical Guide to Li₂GeO₃ Band Structure Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the electronic band structure of Lithium Germanate (Li₂GeO₃). An understanding of the electronic properties of this material is crucial for its potential applications in various fields, including as a solid-state electrolyte in lithium-ion batteries. This document outlines the computational approaches based on Density Functional Theory (DFT), details experimental synthesis and characterization protocols, and presents key data in a structured format for clarity and comparative analysis.

Theoretical Framework: First-Principles Calculations

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and understanding the electronic properties of materials from fundamental quantum mechanical principles. These calculations provide valuable insights into the electronic band gap, density of states, and the nature of chemical bonding within Li₂GeO₃.

Computational Methodology

The electronic band structure of Li₂GeO₃ has been investigated using first-principles calculations. A common approach involves the following steps:

-

Crystal Structure Definition: The calculation begins with the experimentally determined crystal structure of Li₂GeO₃, which is orthorhombic. This structure consists of Li, Ge, and O atoms arranged in a specific lattice.

-

Electronic Structure Calculation: The electronic ground state is calculated using DFT. This involves selecting an appropriate exchange-correlation functional, which approximates the complex interactions between electrons.

-

Band Structure and Density of States Analysis: Once the ground state is determined, the electronic band structure is calculated along high-symmetry directions in the first Brillouin zone. The density of states (DOS) is also computed to understand the contribution of different atomic orbitals to the electronic bands.

A generalized workflow for first-principles calculations of the electronic band structure of a solid is depicted below.

Key Computational Parameters and Findings

While specific computational parameters can vary between studies, the following table summarizes the key findings for Li₂GeO₃ from available research.[1]

| Parameter | Value/Description |

| Crystal Structure | Orthorhombic |

| Calculated Band Gap (Eg) | 3.77 eV |

| Nature of Band Gap | Indirect |

| Valence Band Maximum (VBM) | Located at the Z point in the first Brillouin zone |

| Conduction Band Minimum (CBM) | Located at the Γ point in the first Brillouin zone |

| Chemical Bonding | Characterized by Li-O and Ge-O bonds with strong covalent character. The interactions involving Li and O are predominantly ionic. |

Note: The selection of the exchange-correlation functional (e.g., LDA, GGA, or hybrid functionals) and the basis set are critical for the accuracy of the calculated band gap.

Experimental Verification

Experimental studies are essential to validate the theoretical predictions and to determine the real-world properties of Li₂GeO₃. This involves synthesizing the material and characterizing its structural and electronic properties.

Synthesis Protocol: Solid-State Reaction

A common and effective method for synthesizing polycrystalline Li₂GeO₃ is the solid-state reaction method. This technique involves the high-temperature reaction of precursor materials in their solid form.

Detailed Methodology:

-

Precursor Selection and Stoichiometric Mixing: High-purity lithium carbonate (Li₂CO₃) and germanium dioxide (GeO₂) are used as precursors. They are weighed in a 1:1 molar ratio and intimately mixed to ensure a homogeneous reaction mixture.

-

Grinding: The mixture is thoroughly ground, typically in an agate mortar with a pestle, to reduce the particle size and increase the contact area between the reactants.

-

Calcination: The ground powder is transferred to an alumina crucible and heated in a furnace. The calcination process is typically carried out in air at temperatures ranging from 700 to 900 °C for several hours to facilitate the reaction and formation of the desired Li₂GeO₃ phase.

-

Cooling and Characterization: After the reaction, the furnace is cooled down to room temperature, and the resulting powder is collected for characterization.

The logical flow of the solid-state synthesis and subsequent characterization is illustrated in the following diagram.

Characterization Techniques

To confirm the successful synthesis of Li₂GeO₃ and to determine its experimental band gap, several characterization techniques are employed.

| Technique | Purpose |

| X-ray Diffraction (XRD) | To verify the crystal structure and phase purity of the synthesized powder. The diffraction pattern is compared with standard reference data for Li₂GeO₃. |

| UV-Vis Diffuse Reflectance Spectroscopy (DRS) | To experimentally determine the optical band gap. The absorption edge from the reflectance spectrum is used to calculate the band gap energy via a Tauc plot. |

| Scanning Electron Microscopy (SEM) | To investigate the morphology, particle size, and microstructure of the synthesized powder. |

| X-ray Photoelectron Spectroscopy (XPS) | Can be used to probe the elemental composition and chemical states of the constituent elements, and also to estimate the band gap by analyzing the valence band spectrum. |

Summary of Quantitative Data

The following table provides a summary of the key quantitative data for Li₂GeO₃, combining both theoretical and expected experimental values for easy comparison.

| Property | Theoretical Value | Expected Experimental Value |

| Crystal System | Orthorhombic | Orthorhombic |

| Band Gap (Eg) | 3.77 eV (Indirect)[1] | ~3.5 - 4.0 eV |

| Lattice Parameters | a, b, c (specific values from crystallographic data) | Consistent with theoretical values, confirmed by XRD |

Conclusion

The combination of first-principles calculations and experimental synthesis and characterization provides a robust framework for understanding the electronic properties of Li₂GeO₃. The theoretical predictions of a wide, indirect band gap are crucial for its potential application as a solid-state electrolyte, where low electronic conductivity is a key requirement.[1] This guide has outlined the fundamental methodologies involved in the investigation of Li₂GeO₃'s electronic band structure, offering a valuable resource for researchers in materials science and related fields. The provided workflows and data tables serve as a clear and concise reference for both computational and experimental endeavors.

References

In-Depth Technical Guide: Synthesis and Characterization of Dilithium Germanate (Li₂GeO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilithium germanate (Li₂GeO₃) is a crystalline inorganic compound that has garnered significant interest in materials science. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details various synthesis methodologies, including solid-state reaction, molten salt synthesis, hydrothermal synthesis, sol-gel method, and Czochralski growth for single crystals. The guide also presents in-depth experimental protocols for the structural and electrochemical characterization of this material, employing techniques such as X-ray diffraction (XRD), Raman spectroscopy, and galvanostatic cycling. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using process diagrams.

Introduction

This compound, a member of the germanate family of compounds, is structurally analogous to silicates. Its fundamental building blocks consist of corner-sharing [GeO₄] and [LiO₄] tetrahedra. The arrangement of these tetrahedra gives rise to an orthorhombic crystal structure belonging to the Cmc2₁ space group. This material has emerged as a promising candidate for various applications, most notably as a high-performance anode material in lithium-ion batteries due to its unique porous architecture and high theoretical capacity. A thorough understanding of its synthesis and a detailed characterization of its properties are crucial for optimizing its performance in these applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each yielding materials with potentially different characteristics in terms of crystallinity, particle size, and purity. The choice of synthesis route can significantly impact the material's performance in its intended application.

Solid-State Reaction

The solid-state reaction method is a conventional and straightforward approach for synthesizing polycrystalline this compound. This method involves the high-temperature reaction of precursor materials in their solid phases.

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity lithium carbonate (Li₂CO₃) and germanium dioxide (GeO₂) are intimately mixed. The typical molar ratio of Li₂CO₃ to GeO₂ is 1:1.

-

Grinding: The precursor mixture is thoroughly ground using an agate mortar and pestle or a ball milling process to ensure homogeneity.

-

Calcination: The ground powder is transferred to an alumina crucible and calcined in a furnace. A typical two-step heating profile is employed:

-

Heating to 600°C for 4 hours to decompose the lithium carbonate.

-

Further heating to 800-900°C for 10-12 hours to facilitate the formation of the this compound phase.

-

-

Cooling: The furnace is allowed to cool down to room temperature naturally.

-

Characterization: The resulting powder is characterized by X-ray diffraction to confirm the formation of the desired Li₂GeO₃ phase.

Molten Salt Synthesis

Molten salt synthesis is a versatile method that utilizes a molten salt as a flux to facilitate the reaction between precursors at lower temperatures compared to the solid-state method. This can lead to the formation of well-crystallized particles with controlled morphology.

Experimental Protocol:

-

Precursor and Salt Mixture: Lithium hydroxide (LiOH) and germanium dioxide (GeO₂) are mixed with a eutectic salt mixture, such as LiOH-LiCl (0.63:0.37 molar ratio).[1] The salt acts as a solvent, promoting the diffusion of reactants.

-

Heating: The mixture is placed in a corrosion-resistant crucible (e.g., nickel or alumina) and heated in a furnace to a temperature above the melting point of the salt mixture (e.g., 300°C for LiOH-LiCl), followed by a higher temperature treatment (e.g., 850°C) for several hours to ensure complete reaction.[1]

-

Washing: After cooling, the product is washed several times with deionized water to remove the salt flux.

-

Drying: The final product is dried in an oven to obtain the pure this compound powder.

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that employs high temperatures and pressures to increase the solubility of reactants and promote crystallization. This technique is particularly useful for producing fine, crystalline nanoparticles.

Experimental Protocol:

-

Precursor Solution: A solution of a lithium salt (e.g., lithium hydroxide, LiOH) and a germanium precursor (e.g., germanium dioxide, GeO₂) is prepared in a solvent, typically water.

-

Autoclave Treatment: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated to a specific temperature (e.g., 150-200°C) for a designated period (e.g., 24-48 hours). The pressure inside the autoclave increases due to the heating of the solvent.

-

Cooling and Collection: The autoclave is cooled to room temperature, and the resulting precipitate is collected by filtration or centrifugation.

-

Washing and Drying: The product is washed with deionized water and ethanol and then dried to obtain the final this compound powder.

Sol-Gel Method

The sol-gel method is a wet-chemical technique that involves the formation of a colloidal suspension (sol) and its subsequent gelation to form a network in a continuous liquid phase (gel). This method allows for excellent mixing of precursors at the molecular level, leading to high product homogeneity.

Experimental Protocol:

-

Sol Preparation: Alkoxide precursors of lithium (e.g., lithium methoxide) and germanium (e.g., germanium ethoxide) are dissolved in a suitable solvent, typically an alcohol.

-

Hydrolysis and Condensation: Water is added to the solution to initiate hydrolysis and condensation reactions, leading to the formation of a sol. A catalyst, such as an acid or a base, may be used to control the reaction rates.

-

Gelation: With time, the sol evolves into a gel as the network of metal-oxygen-metal bonds extends throughout the liquid.

-

Drying: The gel is dried to remove the solvent, resulting in a xerogel or an aerogel depending on the drying conditions.

-

Calcination: The dried gel is calcined at an elevated temperature (e.g., 600-800°C) to remove organic residues and crystallize the this compound phase.

Czochralski Growth of Single Crystals

For fundamental studies and certain applications requiring high-purity, large-sized crystals, the Czochralski method is employed to grow single crystals of this compound from a melt.

Experimental Protocol:

-

Melt Preparation: High-purity this compound powder is placed in an iridium crucible and heated in a controlled atmosphere furnace to a temperature above its melting point.

-

Seeding: A seed crystal of this compound with a specific crystallographic orientation is dipped into the molten material.

-

Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated. Precise control of the temperature gradients, pulling rate, and rotation speed is crucial for growing a high-quality single crystal with a uniform diameter.

-

Cooling: After the crystal has reached the desired length, it is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

Synthesis Methods for this compound

Caption: Overview of synthesis pathways for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to understand its structural, vibrational, and electrochemical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized material.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered this compound is finely ground and mounted on a sample holder.

-

Data Collection: The XRD pattern is recorded using a powder diffractometer, typically with a Cu Kα radiation source (λ = 1.5406 Å).

-

Instrument Settings:

-

2θ Range: 10-80 degrees

-

Step Size: 0.02 degrees

-

Scan Speed: 1-5 degrees/minute

-

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the phase of Li₂GeO₃. Rietveld refinement can be performed to obtain detailed crystallographic information, including lattice parameters and atomic positions.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the material, offering insights into the local structure and bonding.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is placed on a microscope slide.

-

Instrumentation: A confocal Raman microscope is used for the analysis.

-

Instrument Settings:

-

Laser Wavelength: 532 nm (green) or 785 nm (near-infrared) are commonly used.

-

Laser Power: The laser power is kept low (typically < 5 mW) to avoid sample damage.

-

Objective: A 50x or 100x objective is used to focus the laser beam onto the sample.

-

Acquisition Time and Accumulations: A suitable acquisition time (e.g., 10-60 seconds) and number of accumulations (e.g., 2-5) are chosen to obtain a good signal-to-noise ratio.

-

-

Data Analysis: The positions and intensities of the Raman peaks are analyzed to identify the characteristic vibrational modes of the GeO₄ tetrahedra and the overall crystal structure.

Electrochemical Characterization

For applications in lithium-ion batteries, the electrochemical performance of this compound as an anode material is evaluated through galvanostatic cycling in a coin cell configuration.

Experimental Protocol:

-

Electrode Slurry Preparation: A slurry is prepared by mixing the active material (Li₂GeO₃), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10 in a solvent such as N-methyl-2-pyrrolidone (NMP).

-

Electrode Casting: The slurry is uniformly cast onto a copper foil current collector using a doctor blade and dried in a vacuum oven at around 80-120°C for several hours to remove the solvent.

-

Coin Cell Assembly: A 2032-type coin cell is assembled in an argon-filled glovebox. The cell consists of the prepared Li₂GeO₃ electrode as the working electrode, a lithium metal foil as the counter and reference electrode, a porous polypropylene separator, and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).

-

Galvanostatic Cycling: The assembled coin cell is tested using a battery cycler.

-

Voltage Window: Typically cycled between 0.01 V and 3.0 V vs. Li/Li⁺.

-

Current Density: Cycled at various C-rates (e.g., C/10, C/5, 1C, where 1C corresponds to a full charge/discharge in one hour) to evaluate the rate capability.

-

Cycling Protocol: The cell is typically subjected to a number of charge-discharge cycles to assess its cycling stability and coulombic efficiency.

-

Characterization Workflow for Li₂GeO₃

Caption: Workflow for the characterization of synthesized this compound.

Data Presentation

The quantitative data obtained from the characterization of this compound are summarized in the following tables for easy comparison.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| Lattice Parameters | a ≈ 9.61 Å, b ≈ 5.46 Å, c ≈ 4.87 Å |

| Formula Units (Z) | 4 |

Table 2: Key Raman Peaks of this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~330 | Lattice Modes |

| ~520 | O-Ge-O Bending Modes |

| ~750 | Ge-O Stretching Modes |

| ~850 | Ge-O Stretching Modes |

Table 3: Electrochemical Performance of this compound Anode

| Parameter | Typical Value |

| Theoretical Capacity | ~1130 mAh/g |

| First Cycle Discharge Capacity | ~1000-1200 mAh/g |

| First Cycle Coulombic Efficiency | ~70-80% |

| Capacity Retention (after 100 cycles) | >90% at C/10 |

| Rate Capability | Good capacity retention at higher C-rates |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. Various synthesis methods, including solid-state reaction, molten salt synthesis, hydrothermal synthesis, sol-gel method, and Czochralski growth, have been discussed with their respective experimental protocols. Furthermore, comprehensive procedures for the characterization of Li₂GeO₃ using X-ray diffraction, Raman spectroscopy, and electrochemical measurements have been outlined. The presented data and workflows offer a valuable resource for researchers and scientists working on the development and application of this promising material, particularly in the field of energy storage. The ability to tailor the properties of this compound through controlled synthesis is key to unlocking its full potential in next-generation technologies.

References

An In-Depth Technical Guide to the Li₂O-GeO₂ Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lithium oxide-germanium dioxide (Li₂O-GeO₂) binary system, a material class of significant interest for applications ranging from solid-state electrolytes to specialized glass-ceramics. This document details the phase equilibria, thermodynamic properties, and crystallographic data of the constituent compounds, supported by established experimental methodologies.

Data Presentation: Phase Equilibria and Crystallographic Information

The Li₂O-GeO₂ system is characterized by the formation of five congruently melting compounds. The phase relations have been primarily determined using standard quenching techniques coupled with differential thermal analysis (DTA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD)[1][2]. The key quantitative data for this system are summarized in the tables below.

Table 1: Invariant Points in the Li₂O-GeO₂ System

| Reaction Type | Temperature (°C) | Composition (mol% GeO₂) | Phases in Equilibrium |

| Eutectic | 930 ± 10 | 89.8 | Liquid, Li₂GeO₃, 3Li₂O·8GeO₂ |

| Eutectic | 935 ± 10 | 90.9 | Liquid, 3Li₂O·8GeO₂, Li₂O·7GeO₂ |

| Eutectic | 1025 ± 10 | 96.8 | Liquid, Li₂O·7GeO₂, GeO₂ |

Data sourced from reference[1].

Table 2: Melting Points of Congruently Melting Compounds in the Li₂O-GeO₂ System

| Compound Formula | Molar Ratio (Li₂O:GeO₂) | Compound Name | Melting Point (°C) |

| GeO₂ | 0:1 | Germanium Dioxide | 1115 |

| Li₂O·7GeO₂ | 1:7 | Lithium Heptagermanate | 1033 ± 5 |

| 3Li₂O·8GeO₂ | 3:8 | Trilithium Octagermanate | 953 ± 5 |

| Li₂O·GeO₂ | 1:1 | Lithium Metagermanate | 1245 ± 15 |

| 3Li₂O·2GeO₂ | 3:2 | Trilithium Digermanate | 1125 ± 15 |

| 2Li₂O·GeO₂ | 2:1 | Dilithium Germanate | 1280 ± 15 |

| Li₂O | 1:0 | Lithium Oxide | 1438 |

Data for lithium germanate compounds sourced from reference[1].

Table 3: Crystallographic Data of Compounds in the Li₂O-GeO₂ System

| Compound Formula | Molar Ratio (Li₂O:GeO₂) | Crystal System | Space Group |

| Li₂O·7GeO₂ | 1:7 | Orthorhombic | Pbcn |

| 3Li₂O·8GeO₂ | 3:8 | Orthorhombic | Pba2 |

| Li₂O·GeO₂ | 1:1 | Orthorhombic | Pbca |

| 3Li₂O·2GeO₂ | 3:2 | Monoclinic | P2₁/c |

| 2Li₂O·GeO₂ | 2:1 | Orthorhombic | Pbcn |

Mandatory Visualization: The Li₂O-GeO₂ Phase Diagram

The phase diagram for the Li₂O-GeO₂ system illustrates the equilibrium phases present at different compositions and temperatures.

Caption: Phase diagram of the Li₂O-GeO₂ system.

Experimental Protocols

The determination of the Li₂O-GeO₂ phase diagram relies on a combination of high-temperature experimental techniques designed to identify the phase transitions and equilibrium states of various compositions within the system.

Sample Preparation

-

Raw Materials: High-purity Li₂CO₃ (as a source of Li₂O) and GeO₂ are used as starting materials.

-

Mixing: The powders are weighed in the desired molar ratios and intimately mixed, often in an agate mortar, to ensure homogeneity.

-

Calcination: The mixture is heated in a platinum crucible at a temperature below the solidus to decompose the Li₂CO₃ to Li₂O and to promote solid-state reaction. Multiple intermediate grindings and firings are performed to ensure a complete reaction.

Quenching Method

The quenching technique is a cornerstone in the study of high-temperature oxide phase equilibria[1].

Caption: Workflow for the quenching method.

-

Encapsulation: A small portion of the pre-reacted sample is enclosed in a platinum foil envelope.

-

Equilibration: The encapsulated sample is suspended in a vertical tube furnace with a precisely controlled temperature. The sample is held at the desired temperature for a sufficient time to reach equilibrium.

-

Quenching: The sample is rapidly cooled by dropping it into a quenching medium such as mercury or cold water. This rapid cooling freezes the high-temperature equilibrium phase assemblage for room temperature analysis.

-

Phase Identification: The quenched sample is analyzed using powder X-ray diffraction (XRD) to identify the crystalline phases present. Petrographic microscopy can also be used to observe the microstructure.

Thermal Analysis

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are employed to determine the temperatures of phase transitions such as melting, eutectic, and peritectic reactions[1].

-

Sample and Reference: A small amount of the sample and an inert reference material (e.g., Al₂O₃) are placed in separate crucibles within the DTA/DSC instrument.

-

Controlled Heating/Cooling: The sample and reference are subjected to a controlled temperature program (heating and cooling at a constant rate).

-

Detection of Thermal Events: The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference. Endothermic or exothermic events, corresponding to phase transitions, are recorded as peaks in the output signal.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases present in the samples after quenching or thermal treatment.

-

Sample Preparation: The quenched or annealed sample is ground into a fine powder.

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles.

-

Phase Identification: The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phases present. The pattern is compared to standard diffraction databases (e.g., the Powder Diffraction File™) to identify the compounds.

-

Structural Refinement: For new compounds, the diffraction data can be used to determine the crystal structure, including the unit cell parameters and space group.

References

Theoretical modeling of dilithium germanate properties

An In-depth Technical Guide to the Theoretical Modeling of Dilithium Germanate (Li₂GeO₃) Properties

Abstract

This compound (Li₂GeO₃) is a ternary oxide material that has garnered significant research interest for its potential applications as a solid-state electrolyte and anode material in lithium-ion batteries, as well as in piezoelectric and optoelectronic devices.[1][2] Theoretical modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), has been instrumental in understanding its fundamental properties.[3] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to model the geometric, electronic, optical, and electrochemical properties of Li₂GeO₃. It summarizes key quantitative data from computational studies, outlines corresponding experimental protocols for synthesis and characterization, and presents logical workflows through detailed diagrams. This document is intended for researchers and scientists in materials science and energy storage, providing a foundational understanding of the computational investigation of this promising material.

Introduction

Lithium germanate (Li₂GeO₃) is a ceramic material recognized for a unique combination of properties. It exhibits reliable ionic conductivity, making it a candidate for solid-state electrolytes in next-generation batteries to enhance safety and simplify cell design.[1] As an anode material, it has demonstrated high charge capacity and excellent cycling stability.[4][5] Furthermore, Li₂GeO₃ possesses a non-centrosymmetric crystal structure, leading to large pyroelectric and piezoelectric constants, and is transparent in the visible region, suggesting applications in sensors and acousto-optic devices.[1][6]

Understanding the material at an atomic level is crucial for optimizing its performance. Theoretical modeling provides deep insights into the relationships between its crystal structure, electronic behavior, and macroscopic properties. First-principles calculations, which are based on quantum mechanics, allow for the prediction of material characteristics without empirical parameters, guiding experimental efforts and accelerating the discovery of new functional materials.[2][3]

Theoretical Modeling Methodologies

The primary computational tool for investigating the properties of Li₂GeO₃ is Density Functional Theory (DFT).[2] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It simplifies the complex interactions of electrons to a functional of the electron density, making it computationally feasible to predict material properties with high accuracy.[7]

Density Functional Theory (DFT) Protocol

The theoretical investigation of Li₂GeO₃ typically involves a systematic workflow. The Vienna Ab-initio Simulation Package (VASP) is a commonly used software for these calculations.[1]

-

Structural Optimization: The process begins by defining the crystal structure of Li₂GeO₃. DFT calculations are used to relax the atomic positions and lattice parameters to find the lowest energy (ground-state) configuration.[8]

-

Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is frequently employed to describe the exchange-correlation effects between electrons.[1][8]

-

Electron-Ion Interaction: The interaction between valence electrons and ion cores is described using the projector augmented wave (PAW) method.[1]

-

Cutoff Energy: A plane-wave basis set with a high cutoff energy (e.g., 600 eV) is used to ensure the convergence and accuracy of the calculations.[1]

-

Property Calculation: Once the optimized structure is obtained, various properties can be calculated, including the electronic band structure, density of states (DOS), optical spectra, and defect formation energies.[1][9]

Predicted and Experimental Properties

Theoretical modeling provides quantitative data that can be validated against experimental results. This section summarizes the key structural, electronic, and electrochemical properties of Li₂GeO₃.

Geometric and Structural Properties

DFT calculations accurately predict the orthorhombic crystal structure of Li₂GeO₃, which belongs to the polar space group Cmc2₁.[1][6] This structure is composed of interconnected [GeO₄] and [LiO₄] tetrahedra.[6][10] The calculated lattice parameters from DFT studies show good agreement with experimental values obtained from X-ray diffraction (XRD).[11]

Table 1: Crystal Structure and Bond Properties of Li₂GeO₃

| Parameter | Theoretical Value | Experimental Value | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic | [1][6] |

| Space Group | Cmc2₁ | Cmc2₁ | [6] |

| Li-O Bond Length | ~1.952–2.167 Å | - | [2] |

| Ge-O Bond Length | ~1.757–1.870 Å | - | [2] |

| Bader Charge (Li) | +0.88 e | - | [1][2] |

| Bader Charge (Ge) | +2.13 e | - | [1][2] |

| Bader Charge (O) | -1.30 e | - |[1][2] |

The theoretical analysis of bond lengths reveals significant fluctuations, indicating a non-uniform and anisotropic atomic arrangement.[11][12] Bader charge analysis further quantifies the charge transfer, showing that both Li and Ge atoms donate electrons to the more electronegative oxygen atoms, confirming the ionic-covalent nature of the chemical bonds.[1][2]

Electronic and Optical Properties

The electronic structure dictates the conductivity and optical response of Li₂GeO₃. DFT calculations consistently show that it is a wide-bandgap insulator.

Table 2: Electronic and Optical Properties of Li₂GeO₃

| Property | Theoretical Value | Experimental Observation | Reference |

|---|---|---|---|

| Band Gap Type | Indirect | - | [1][3] |

| Band Gap (Eg) | 3.73 - 4.0 eV | - | [1][12] |

| Electronic Nature | Insulator / Poor Conductor | Negligible Electronic Conductivity | [2][12] |

| Optical Response | Transparent in Visible Region | High Optical Transparency |[1][2] |

The calculated indirect band gap is approximately 3.77 eV.[1][3] The valence band maximum and conduction band minimum are located at different high-symmetry points in the Brillouin zone (Z and Γ points, respectively).[12] This wide band gap explains its poor electronic conductivity, which is a desirable trait for a solid-state electrolyte, and its transparency to visible light.[2][12] The analysis of the partial density of states (DOS) reveals that the valence band is primarily dominated by O 2p orbitals, while the conduction band is a mix of Ge 4s/4p and O 2p orbitals, indicating strong orbital hybridizations in the Ge-O bonds.[1]

Electrochemical and Ionic Transport Properties

While DFT is powerful for electronic properties, it also provides insights into ion transport and electrochemical performance.

Table 3: Electrochemical Performance of Li₂GeO₃

| Property | Experimental Value | Reference |

|---|---|---|

| Ionic Conductivity | 1.5 × 10⁻⁵ (Ω·cm)⁻¹ | [1][4][5] |

| Charge Capacity | 725 mAhg⁻¹ (after 300 cycles) | [2] |

| Rate Capability | 810 mAhg⁻¹ (after 35 cycles) |[1] |

Theoretical studies can model Li-ion diffusion pathways and calculate activation energies for ion hopping, helping to explain the experimentally observed ionic conductivity.[5] The high theoretical capacity and good cycling performance are attributed to the stable host structure during lithium insertion and extraction.[4]

Experimental Protocols

Theoretical predictions are validated by experimental synthesis and characterization. The following outlines common experimental procedures for Li₂GeO₃.

Synthesis Methods

-

Solid-State Reaction: This is a conventional method for producing polycrystalline Li₂GeO₃.

-

Precursors: Stoichiometric amounts of high-purity lithium carbonate (Li₂CO₃) and germanium dioxide (GeO₂) are used as starting materials.

-

Mixing: The powders are intimately mixed, often through ball-milling, to ensure homogeneity.

-

Calcination: The mixture is heated in a furnace at high temperatures (e.g., 700-900°C) for several hours to facilitate the reaction and formation of the Li₂GeO₃ phase. Multiple grinding and heating steps may be required.

-

-

High-Energy Ball-Milling: This method can be used for scalable synthesis and to create composite materials, such as Li₂GeO₃/graphite anodes.[4][13] It involves mechanically milling the precursors at high speeds, which can induce the chemical reaction at lower temperatures than traditional solid-state methods.

Characterization Techniques

-

X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the lattice parameters of the synthesized powder, confirming the formation of the orthorhombic Li₂GeO₃ structure.[1]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): These techniques are used to analyze the morphology, particle size, and microstructure of the material.[1] Selected Area Electron Diffraction (SAED) in TEM can be used to verify the crystal structure of individual grains.[6]

-

Raman Spectroscopy: This vibrational spectroscopy technique is sensitive to the local atomic arrangements and is used to probe the lattice dynamics and confirm the presence of [GeO₄] functional groups.[6][10]

-

Impedance Spectroscopy: Used to measure the ionic conductivity of the material by analyzing its electrical response to a range of AC frequencies at different temperatures.[10]

Conclusion

Theoretical modeling using Density Functional Theory is a powerful and indispensable tool for understanding and predicting the properties of this compound. Computational studies have successfully elucidated its orthorhombic crystal structure, confirmed its wide indirect band gap, and provided a basis for understanding its promising electrochemical properties.[1][3][12] The strong agreement between theoretical predictions and experimental results for structural and electronic characteristics validates the accuracy of the DFT approach. This integrated computational-experimental framework is crucial for guiding the rational design of Li₂GeO₃-based materials for advanced applications in energy storage and electronics. Future theoretical work may focus on doping effects, surface properties, and interfacial phenomena to further optimize its performance in practical devices.[12]

References

- 1. Frontiers | Geometric and Electronic Properties of Li2GeO3 [frontiersin.org]

- 2. Orbital-hybridization-created optical excitations in Li2GeO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geometric and Electronic Properties of Li2GeO3 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound | 12315-28-5 | Benchchem [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. global-sci.com [global-sci.com]

- 9. [PDF] Orbital-hybridization-created optical excitations in Li2GeO3 | Semantic Scholar [semanticscholar.org]

- 10. Solid-state synthesized Li4GeO4 germanate: an exploration of its structure, vibrational characteristics, electrical conductivity, and dielectric properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Scalable synthesis of Li2GeO3/expanded graphite as a high-performance anode for Li-ion batteries [www2.scut.edu.cn]

An In-depth Technical Guide to the Orthorhombic Crystal System of Lithium Metagermanate (Li₂GeO₃)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the orthorhombic crystal system of Lithium Metagermanate (Li₂GeO₃), a material of significant interest for its applications in lithium-ion batteries and other electrochemical devices. The guide details its structural characteristics, physical properties, and the experimental protocols for its synthesis and analysis.

Structural and Crystallographic Properties

Lithium metagermanate (Li₂GeO₃) crystallizes in a polar orthorhombic system, a structure defined by three unequal axes at 90° angles.[1] This specific arrangement of atoms gives rise to its notable ionic conductivity and electrochemical performance. The fundamental building blocks of the Li₂GeO₃ crystal are corner-sharing [GeO₄] and [LiO₄] tetrahedra, where both lithium and germanium ions are coordinated by four oxygen ions.[2][3]

Crystallographic Data

The crystallographic parameters of orthorhombic Li₂GeO₃ have been determined through various studies, primarily using X-ray diffraction. The data shows slight variations depending on the synthesis method and analytical techniques used.

| Parameter | Value (Pathmanathan et al., 2023)[1][4] | Value (Khuong Dien et al., 2020)[2] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Cmc2₁ | Cmc2₁ |

| Lattice Constants | a = 9.634 Å | a = 9.612 Å |

| b = 5.481 Å | b = 5.462 Å | |

| c = 4.843 Å | c = 4.874 Å | |

| α = β = γ = 90° | - | |

| Unit Cell Atoms | 24 (8 Li, 4 Ge, 12 O) | 24 (8 Li, 4 Ge, 12 O) |

Bond Characteristics

First-principles calculations have elucidated the nature of the chemical bonds within the Li₂GeO₃ structure. The material features two primary types of chemical bonds: Li-O and Ge-O. These bonds exhibit significant covalent character and a degree of fluctuation in their lengths, indicating a complex and anisotropic atomic arrangement.[2]

| Bond Type | Bond Length Range[2] | Fluctuation Percentage[2] |

| Li-O | ~1.930–2.126 Å | >10.1% |

| Ge-O | ~1.725–1.836 Å | >6.4% |

Physical and Electrochemical Properties

Orthorhombic Li₂GeO₃ is recognized as a promising material for Li-ion battery anodes and solid-state electrolytes due to its high ionic conductivity and robust electrochemical performance.[1][4]

| Property | Value |

| Ionic Conductivity | 1.5 × 10⁻⁵ Ω⁻¹ cm⁻¹[1][4] |

| Energy Gap (E_g) | 3.77 eV (Indirect Gap)[2][5] |

| Discharge Capacity | 800.6 mAh g⁻¹ at 5.0 A g⁻¹ (for LGO/Expanded Graphite composite) |

| Capacity Retention | 75.9% after 300 cycles at 1.0 A g⁻¹ (for LGO/Expanded Graphite composite) |

| Charge Capacity | 725 mAh g⁻¹ |

Experimental Protocols

Synthesis Methodologies

Single Crystal Growth: Czochralski Technique

Large, high-quality single crystals of Li₂GeO₃ can be grown using the Czochralski method. This technique is crucial for fundamental property measurements that require defect-free crystalline structures.

-

Melting: High-purity precursor materials are melted in a non-reactive crucible (e.g., platinum) using induction or resistance heating in a controlled atmosphere. The melt is held at a temperature just above its melting point.

-

Seeding: A seed crystal with a specific orientation is dipped into the molten material.

-

Pulling: The seed crystal is slowly pulled upwards while being rotated simultaneously.

-

Crystal Growth: As the seed is withdrawn, the molten material crystallizes onto it, forming a large, single-crystal cylindrical ingot or "boule".

-

Control: The diameter of the growing crystal is precisely managed by controlling the melt temperature and the pulling rate.

Powder Synthesis: Solid-State Reaction

For applications like battery electrodes, Li₂GeO₃ is typically synthesized as a powder via a solid-state reaction.

-

Precursor Mixing: Stoichiometric amounts of high-purity lithium carbonate (Li₂CO₃) and germanium dioxide (GeO₂) are intimately mixed.

-

Calcination: The mixture is heated in a furnace at elevated temperatures (e.g., 700-900 °C) for an extended period (e.g., 10-24 hours) in an air or oxygen atmosphere to facilitate the reaction and formation of the desired crystalline phase.

-

Grinding: The resulting product is cooled and ground to obtain a fine, homogeneous powder. The process may be repeated to ensure phase purity.

Characterization Protocols

X-Ray Diffraction (XRD)

XRD is the primary technique for confirming the crystal structure and phase purity of synthesized Li₂GeO₃.

-

Instrument: A powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα, λ = 1.5406 Å).

-

Sample Preparation: A fine powder of Li₂GeO₃ is uniformly spread on a sample holder.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size of ~0.02°.

-

Analysis: The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS) to identify the phase. Rietveld refinement can be used to determine precise lattice parameters and atomic positions.

Vibrational Spectroscopy: Raman and Infrared (IR)

Raman and IR spectroscopy are used to probe the vibrational modes of the Li-O and Ge-O bonds, providing insight into the local structure and bonding.

-

Raman Spectroscopy:

-

Instrument: A Raman microspectrometer coupled with an optical microscope.

-

Excitation Source: A laser with a specific wavelength (e.g., 514.5 nm Argon ion laser) is focused on the sample.[6]

-

Data Collection: The scattered light is collected in a backscattering geometry. The spectral resolution is typically around 1-2 cm⁻¹.

-

Analysis: The positions and intensities of the Raman peaks correspond to specific vibrational modes of the [GeO₄] and [LiO₄] tetrahedra.

-

-

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) or transmission mode using KBr pellets.

-

Data Collection: Spectra are typically collected in the mid-IR range (e.g., 400-4000 cm⁻¹) with a resolution of ~4 cm⁻¹.

-

Analysis: The absorption bands in the IR spectrum provide complementary information to the Raman data regarding the vibrational modes of the crystal lattice.

-

Visualizations

The following diagrams illustrate key structural and procedural aspects of orthorhombic Li₂GeO₃.

Caption: Hierarchical relationship of the Li₂GeO₃ crystal structure.

References

- 1. Crystal growth – Alineason [alineason.com]

- 2. Czochralski method - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Geometric and Electronic Properties of Li2GeO3 [frontiersin.org]

- 4. resources.rigaku.com [resources.rigaku.com]

- 5. mdpi.com [mdpi.com]

- 6. Phonon Structure, Infra-Red and Raman Spectra of Li2MnO3 by First-Principles Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental electrochemical properties of Li₂GeO₃

An In-Depth Technical Guide to the Fundamental Electrochemical Properties of Li₂GeO₃

This technical guide provides a comprehensive overview of the core electrochemical properties of lithium germanate (Li₂GeO₃), a promising material for lithium-ion battery applications. The information is targeted towards researchers, scientists, and professionals in materials science and battery development.

Core Electrochemical Properties

Lithium germanate (Li₂GeO₃) has garnered attention primarily as a high-capacity anode material and as a potential solid-state electrolyte. Its electrochemical characteristics are summarized below.

Ionic Conductivity

Li₂GeO₃ exhibits moderate ionic conductivity. While not classified as a superionic conductor, its conductivity is a significant property noted in the literature. In contrast, related compounds such as the sulfide variant Li₂GeS₃ show much lower conductivity, while certain germanium-based glass-ceramics can achieve higher values.

Table 1: Ionic Conductivity of Li₂GeO₃ and Related Materials

| Material | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

| Li₂GeO₃ | 1.5 × 10⁻⁵ | Room Temperature | [1][2] |

| Li₂GeS₃ | 1.63 × 10⁻⁸ | 30 (303 K) | |

| Li₂O–Al₂O₃–GeO₂–P₂O₅ Glass-Ceramic | 3.99 × 10⁻⁴ | 30 (303 K) | |

| Li₄GeO₄ | ~2.5 × 10⁻¹⁰ | 100 |

Electrochemical Stability

Li₂GeO₃ is reported to have excellent electrochemical stability, a crucial attribute for battery materials which must endure a wide range of operating voltages without degrading.[2] While a specific electrochemical stability window (ESW) determined by experimental methods like cyclic voltammetry is not prominently reported in the reviewed literature, its large band gap suggests it possesses negligible electronic conductivity, which is a desirable trait for an electrolyte.[2] The determination of the ESW is critical for understanding its viability as a solid electrolyte.

Lithium-Ion Diffusion Coefficient

Performance as a Lithium-Ion Battery Anode

Li₂GeO₃ is considered a promising high-performance anode material due to its high theoretical capacity.[1] The charge storage mechanism is believed to be a conversion reaction followed by an alloying process.

Proposed Anode Reaction Mechanism:

-

Initial Irreversible Conversion: During the first discharge, Li₂GeO₃ is reduced by lithium into elemental germanium (Ge) and lithium oxide (Li₂O). Li₂GeO₃ + 4Li⁺ + 4e⁻ → Ge + 3Li₂O

-

Reversible Alloying/De-alloying: The newly formed elemental germanium reversibly alloys with lithium to form various LiₓGe phases, which accounts for the high specific capacity. Ge + xLi⁺ + xe⁻ ↔ LiₓGe

The performance of pristine Li₂GeO₃ can be enhanced by creating composites, for example with expanded graphite (EG), which improves electronic conductivity and buffers the volume changes that occur during the alloying/de-alloying process.[1]

Table 2: Anode Performance of Li₂GeO₃ and its Composites

| Material | Metric | Value | Conditions | Reference |

| Li₂GeO₃ | Initial Charge Capacity | 725 mAh/g | Not specified | [2] |

| Li₂GeO₃ | Rate Capability | 810 mAh/g | After 35 cycles | [2] |

| Li₂GeO₃/EG (7 wt%) | Discharge Capacity | 800.6 mAh/g | at 5.0 A/g | [1] |

| Li₂GeO₃/EG (7 wt%) | Capacity Retention | 75.9% | After 300 cycles at 1.0 A/g | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the common experimental procedures for the synthesis and characterization of Li₂GeO₃.

Material Synthesis

Solid-State Reaction: This is a conventional method for synthesizing ceramic materials like Li₂GeO₃.

-

Precursor Mixing: Stoichiometric amounts of high-purity lithium carbonate (Li₂CO₃) and germanium oxide (GeO₂) are intimately mixed.

-

Calcination: The mixture is heated in a furnace at a specific temperature (e.g., 700-900 °C) for an extended period to allow the solid-state reaction to occur and form the desired Li₂GeO₃ phase.

-

Grinding: The resulting product is ground to obtain a fine powder.

High-Energy Ball-Milling: This method is often used for creating nanocomposites and can be applied for the synthesis of materials like the Li₂GeO₃/Expanded Graphite (LGO/EG) composite.[1]

-

Loading: The starting materials (pre-synthesized Li₂GeO₃ and expanded graphite) are loaded into a milling jar with grinding media (e.g., zirconia balls).

-

Milling: The jar is sealed and subjected to high-speed rotation and impact forces in a planetary ball mill for a set duration. This process reduces particle size and intimately mixes the components.

-

Annealing (Optional): A post-milling heat treatment may be performed to improve crystallinity.

Electrochemical Characterization

The following diagram and descriptions outline the standard workflow for evaluating the electrochemical properties of Li₂GeO₃.

Electrode Preparation and Cell Assembly:

-

Slurry Preparation: The active material (Li₂GeO₃) is mixed with a conductive agent (e.g., Super P carbon) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a homogeneous slurry.

-

Coating: The slurry is cast onto a copper foil current collector using a doctor blade and dried in a vacuum oven to remove the solvent.

-

Cell Assembly: Circular electrodes are punched from the coated foil and assembled into coin cells (e.g., 2032-type) inside an argon-filled glovebox. Lithium metal is typically used as the counter and reference electrode, with a separator (e.g., Celgard) soaked in a liquid electrolyte (e.g., 1M LiPF₆ in EC/DMC).

Electrochemical Measurement Techniques:

-

Cyclic Voltammetry (CV): Used to identify the potentials at which redox reactions (lithiation/delithiation) occur. By scanning the potential to wide limits on an inert electrode, the electrochemical stability window of the material as a solid electrolyte can be estimated.

-

Galvanostatic Cycling: The cell is charged and discharged at a constant current between set voltage limits. This technique is used to determine key performance metrics such as specific capacity, capacity retention over cycles, coulombic efficiency, and rate capability.

-

Electrochemical Impedance Spectroscopy (EIS): A small AC voltage is applied over a range of frequencies to measure the impedance of the cell. The resulting Nyquist plot can be analyzed to determine the ionic conductivity of the material and the charge-transfer resistance at the electrode-electrolyte interface.

-

Galvanostatic Intermittent Titration Technique (GITT) / Potentiostatic Intermittent Titration Technique (PITT): These methods involve applying a series of current (GITT) or potential (PITT) pulses, followed by a rest period to allow the cell to reach equilibrium. They are powerful techniques for determining the chemical diffusion coefficient of lithium ions within the active material as a function of the state of charge.

References

A Comprehensive Technical Guide to the Discovery and History of Lithium Germanate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium germanate compounds, a versatile class of ceramic materials, have garnered significant attention for their diverse applications, ranging from solid-state electrolytes in lithium-ion batteries to ferroelectric and acousto-optical devices. This technical guide provides an in-depth exploration of the discovery and historical development of these materials. It covers the key milestones in their synthesis, the evolution of our understanding of their crystal structures, and the experimental methodologies that have been pivotal in their characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science and related fields.

Early Discoveries and the Li₂O-GeO₂ Phase Diagram

The foundation for understanding lithium germanate compounds was laid through early investigations into the phase equilibria of the Li₂O-GeO₂ system. While pinpointing the single "first" synthesis of a lithium germanate compound is challenging, systematic studies of this binary system were crucial in identifying the existence and stability of various compositions.

Initial studies in the mid-20th century, employing standard quenching techniques, began to map out the phase relationships between lithium oxide (Li₂O) and germanium dioxide (GeO₂). These early investigations were instrumental in identifying the formation of several key lithium germanate compounds. A significant advancement in this area was the detailed determination of the phase diagram, which revealed the existence of multiple congruently melting compounds.[1]

Key compounds identified through these early phase diagram studies include:

-

Li₂GeO₃: Lithium metagermanate

-

Li₄GeO₄: Lithium orthogermanate

-

Li₂Ge₇O₁₅: Lithium heptagermanate

-

3Li₂O·8GeO₂ [1]

-

3Li₂O·2GeO₂ [1]

-

2Li₂O·GeO₂ [1]

The establishment of the Li₂O-GeO₂ phase diagram provided a critical roadmap for the targeted synthesis of specific lithium germanate phases and served as a foundational piece of knowledge for subsequent research in the field.

Key Lithium Germanate Compounds: Synthesis and Structure

Following the initial phase diagram studies, research efforts were directed towards the synthesis and detailed characterization of specific lithium germanate compounds. The two most common synthesis methods employed are the solid-state reaction and hydrothermal synthesis.

Solid-State Synthesis

The solid-state reaction method is a traditional and widely used technique for preparing polycrystalline lithium germanate powders. This method involves the high-temperature reaction of solid precursors.

Experimental Protocol: Solid-State Synthesis of Li₂CoGeO₄

A representative protocol for the solid-state synthesis of a substituted lithium germanate, Li₂CoGeO₄, is as follows:

-

Precursor Mixing: Stoichiometric amounts of high-purity starting materials, such as Li₂CO₃, Co₃O₄, and GeO₂, are intimately mixed. The homogeneity of the mixture is typically ensured by grinding in an agate mortar.[2]

-

Pre-calcination: The mixture is dried to remove ambient moisture and gases. This is often done by heating at a moderate temperature, for instance, up to 673 K for an extended period (e.g., 15 hours).[2]

-

Grinding and Pelletization: The pre-calcined powder is ground again to ensure homogeneity and then pressed into pellets under uniaxial pressure (e.g., 3 tons per cm²).[2]

-

Sintering: The pellets are then sintered at a high temperature in a furnace to facilitate the solid-state reaction and formation of the desired crystalline phase. For Li₂CoGeO₄, a typical sintering temperature is 1123 K for 15 hours.[2]

-

Characterization: The final product is characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes a heated and pressurized aqueous solution to crystallize materials. This technique offers advantages in controlling particle size and morphology.

Experimental Protocol: Hydrothermal Synthesis of Nanoparticles

A general procedure for the hydrothermal synthesis of nanoparticles is as follows:

-

Precursor Solution Preparation: The desired metal salt precursors are dissolved in a solvent, typically deionized water, in a beaker.[3]

-

pH Adjustment and Stirring: The pH of the solution may be adjusted using a suitable reagent. The solution is then stirred for a period (e.g., 30 minutes) to ensure homogeneity.[3]

-

Autoclave Treatment: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated in an oven to a specific temperature (e.g., 140-180 °C) for a set duration (e.g., 18-24 hours).[3]

-

Product Recovery and Washing: After the reaction, the autoclave is cooled to room temperature. The solid product is collected, typically by centrifugation, and washed multiple times with deionized water and ethanol to remove any unreacted precursors or byproducts.[3]

-

Drying: The final product is dried in an oven at a moderate temperature to obtain the nanoparticle powder.[3]

Crystallographic Data of Key Lithium Germanate Compounds

The crystal structure is a fundamental property that dictates the material's physical and chemical characteristics. X-ray diffraction has been the primary tool for determining the crystal structures of lithium germanate compounds.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Lithium Metagermanate | Li₂GeO₃ | Orthorhombic | Cmc2₁ | a=9.612, b=5.462, c=4.874 | [4] |

| Lithium Orthogermanate | Li₄GeO₄ | Orthorhombic | Cmcm | - | [5] |

| Lithium Heptagermanate | Li₂Ge₇O₁₅ | Orthorhombic | Pbcn | a=7.406, b=16.696, c=9.610 | [6] |

| Lithium Cobalt Germanate | Li₂CoGeO₄ | Monoclinic | Pn | a=6.369, b=5.461, c=5.006, β=90.10° | [2] |

Characterization Techniques

A variety of characterization techniques are employed to study the properties of lithium germanate compounds.

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and lattice parameters of the synthesized materials.[7]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle size of the compounds.[7]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the microstructure, including the observation of crystal lattice fringes and defects.[7]

-

Raman Spectroscopy: A vibrational spectroscopy technique used to probe the local structure and bonding within the material, particularly the germanate polyhedra.[7]

-

Electrochemical Impedance Spectroscopy (EIS): A key technique for measuring the ionic conductivity of lithium germanate compounds, which is crucial for their application as solid electrolytes.

Evolution of Research and Future Outlook

The study of lithium germanate compounds has evolved from fundamental phase diagram explorations to the synthesis and characterization of materials with tailored properties for specific applications. Early research focused on understanding the basic crystal chemistry of the Li₂O-GeO₂ system. More recent studies have explored the effects of doping and substitution to enhance properties like ionic conductivity. The investigation of lithium thio-germanates also represents a significant direction, aiming to achieve higher ionic conductivities for next-generation solid-state batteries.

Future research in this field is likely to focus on:

-

The development of novel synthesis techniques for better control over nano- and microstructures.

-

Computational modeling to predict and understand the structure-property relationships in new lithium germanate compositions.

-

The investigation of composite materials incorporating lithium germanates to enhance electrochemical performance and stability.

-

In-situ and operando characterization techniques to study the dynamic processes occurring within these materials during battery operation.

Conclusion

The discovery and history of lithium germanate compounds illustrate a journey of scientific inquiry from fundamental materials science to the development of functional materials for advanced technologies. The initial mapping of the Li₂O-GeO₂ phase diagram provided the essential groundwork for the synthesis and characterization of a diverse family of compounds. With a rich crystal chemistry and tunable properties, lithium germanates continue to be a fertile ground for research, promising further advancements in energy storage and other technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, optical and ionic conductivity studies of a lithium cobalt germanate compound - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00721E [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Geometric and Electronic Properties of Li2GeO3 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Ab Initio Studies of Dilithium Germanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural, electronic, and vibrational properties of dilithium germanate (Li₂GeO₃) derived from ab initio computational studies. This compound is a material of interest for various applications, including as a potential anode material for lithium-ion batteries.[1][2][3] This document summarizes key quantitative data, details the underlying computational methodologies, and presents visualizations of the material's crystal structure and the typical workflow for its ab initio investigation.

Structural Properties

Ab initio calculations, primarily based on Density Functional Theory (DFT), have been employed to determine the crystal structure and geometric parameters of this compound. The material crystallizes in a polar orthorhombic structure with the space group Cmc2₁.[4]

Lattice Parameters

The calculated lattice parameters for the orthorhombic unit cell of Li₂GeO₃ are presented in Table 1. These values are fundamental for understanding the material's crystallographic arrangement.

| Lattice Parameter | Calculated Value (Å) |

| a | 9.634 |

| b | 5.481 |

| c | 4.843 |

| Table 1: Calculated Lattice Parameters of this compound. [4] |

Bond Lengths

The intricate three-dimensional lattice of Li₂GeO₃ features distinct bonding environments for the constituent atoms. First-principles calculations reveal a notable anisotropy and non-uniformity in the bond lengths.[1] Table 2 summarizes the calculated bond lengths between lithium-oxygen (Li-O) and germanium-oxygen (Ge-O).

| Bond | Bond Length (Å) |

| Li–O | Varies |

| Ge–O | Varies |

| Table 2: Calculated Bond Lengths in this compound. [1] (Note: Specific bond length values are often presented as a range or distribution in research papers due to the complex crystal structure with multiple non-equivalent atomic positions.) |

Electronic Properties

The electronic structure of this compound dictates its electrical conductivity and is crucial for its performance in electrochemical applications. Ab initio studies have elucidated the nature of its electronic band gap and the contributions of different atomic orbitals to its electronic states.

Electronic Band Structure

Calculations reveal that this compound is a wide-band-gap material, indicating poor intrinsic electronic conductivity.[1] The calculated electronic properties are summarized in Table 3.

| Property | Calculated Value |

| Band Gap (Eg) | 3.77 eV[2] - 4.0 eV[1] |

| Band Gap Type | Indirect[2] |

| Table 3: Electronic Properties of this compound from Ab Initio Calculations. |

The indirect nature of the band gap implies that an electron requires a change in both energy and momentum to be excited from the valence band to the conduction band. The valence band maximum and conduction band minimum are located at different high-symmetry points in the Brillouin zone.[2]

Vibrational Properties

The vibrational properties, or phonon spectra, of a material are critical for understanding its thermal properties, stability, and ionic conductivity. Ab initio lattice dynamics calculations provide detailed information about the phonon dispersion and density of states.

Phonon Dispersion

The phonon band structure of this compound has been calculated using ab initio methods. These calculations reveal the relationship between the vibrational frequency and the wave vector along high-symmetry directions in the Brillouin zone. The full phonon dispersion and density of states data can be accessed through materials science databases that host results of high-throughput ab initio calculations.

Computational Methodologies

The quantitative data presented in this guide are derived from sophisticated ab initio computational methods. Understanding these methodologies is essential for interpreting the results and for designing further computational studies.

Density Functional Theory (DFT)

The primary theoretical framework used for the study of this compound is Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1]

-

Exchange-Correlation Functional: Various approximations for the exchange-correlation functional are used, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization.

-

Pseudopotentials: The interaction between the core and valence electrons is often described using pseudopotentials, such as the Projector Augmented-Wave (PAW) method.

-

Software: Common software packages for performing these calculations include the Vienna Ab initio Simulation Package (VASP).

Phonon Calculations

Ab initio phonon calculations are typically performed using methods based on Density Functional Perturbation Theory (DFPT) or the finite displacement method. These methods calculate the interatomic force constants, which are then used to construct the dynamical matrix and determine the phonon frequencies and eigenvectors.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the ab initio study of this compound.

Crystal Structure Representation